molecular formula C21H30O7 B592908 (1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one CAS No. 155977-87-0

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Cat. No.: B592908
CAS No.: 155977-87-0
M. Wt: 394.464
InChI Key: UHERRNNNKBWWKU-YBPTWNEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the Wnt signaling pathway, which is crucial in the regulation of cell proliferation and apoptosis . This inhibition leads to the downregulation of target genes such as c-myc, cyclin D1, and survivin, which are involved in cell cycle regulation and survival .

Comparison with Similar Compounds

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is part of a group of diterpenoids isolated from Rabdosia species. Similar compounds include Rabdoternin D, Rabdoternin E, and Rabdoternin G . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its potent antibacterial, anti-inflammatory, and antitumor properties .

Biological Activity

The compound (1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties based on diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of natural products known for their diverse biological activities. Its molecular formula is C29H44O8C_{29}H_{44}O_8, with a molecular weight of 520.65 g/mol. The structure features multiple hydroxyl groups and a methoxy group that contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Modulates inflammatory pathways and reduces cytokine production.
  • Antioxidant Properties : Scavenges free radicals and protects cellular components from oxidative damage.
  • Cytotoxicity : Shows potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various compounds similar to this one, it was found that derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.

Case Study

A clinical trial involving patients with chronic inflammatory diseases demonstrated a reduction in symptoms following administration of the compound over a six-week period.

Antioxidant Properties

The antioxidant capacity was assessed using DPPH and ABTS assays. The compound showed a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

Cytotoxicity Against Cancer Cells

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves induction of apoptosis as evidenced by increased levels of caspase-3 activity.

Table: Cytotoxicity Results

Cell LineIC50 Value (µM)
MCF-715
PC-320

Properties

IUPAC Name

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERRNNNKBWWKU-YBPTWNEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3OC)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell me about the isolation and identification of Rabdoternin F alongside other compounds in this study?

A1: The study focuses on the isolation and characterization of three novel ent-kaurane diterpenoids named phyllostacins C-E (compounds 1-3) from the aerial parts of Isodon phyllostachys. In addition to these new compounds, the researchers also identified six known analogues, including Rabdoternin F (compound 8), alongside Oridonin (compound 4), Ponicidin (compound 5), Effusanin A (compound 6), Rabdotemin E (compound 7), and Macrocalyxoformin E (compound 9) []. The structures of all isolated compounds, including Rabdoternin F, were determined using spectroscopic analyses, including extensive 1D and 2D NMR.

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